REACTION_CXSMILES
|
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][N+:12]([O-])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.P(Cl)(Cl)([Cl:20])=O>>[Cl:20][C:13]1[CH:14]=[C:9]([C:6]2[CH:7]=[CH:8][C:3]([C:2]([F:17])([F:16])[F:1])=[CH:4][CH:5]=2)[CH:10]=[CH:11][N:12]=1
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Name
|
|
Quantity
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2.4 g
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Type
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reactant
|
Smiles
|
FC(C1=CC=C(C=C1)C1=CC=[N+](C=C1)[O-])(F)F
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Name
|
|
Quantity
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12 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 5 h
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Duration
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5 h
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Type
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CUSTOM
|
Details
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POCl3 was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between EtOAc and aqueous ammonium hydroxide
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Type
|
EXTRACTION
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Details
|
The aqueous layer was extracted with EtOAc
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Type
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DRY_WITH_MATERIAL
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Details
|
the combined organic layers were dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude material was purified by chromatography on a Biotage 40 M column (8:1 hexanes:EtOAc)
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=CC(=C1)C1=CC=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |